molecular formula C8H15N3O4 B1268996 N-Acetyl-L-citrulline CAS No. 33965-42-3

N-Acetyl-L-citrulline

Cat. No.: B1268996
CAS No.: 33965-42-3
M. Wt: 217.22 g/mol
InChI Key: WMQMIOYQXNRROC-LURJTMIESA-N
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Description

N-Acetyl-L-Citrulline is an organic compound belonging to the class of N-acylated alpha amino acids. It is a derivative of L-citrulline, an amino acid that plays a significant role in the urea cycle and nitric oxide production.

Mechanism of Action

Target of Action

N-Acetyl-L-Citrulline primarily targets the enzyme N-acetylornithine carbamoyltransferase . This enzyme is involved in the alternative arginine biosynthesis pathway .

Mode of Action

This compound interacts with its target enzyme to catalyze the conversion of N-acetylornithine to N-acetylcitrulline . This is a key step in the alternative arginine biosynthesis pathway .

Biochemical Pathways

The biochemical pathway affected by this compound is the alternative arginine biosynthesis pathway . In this pathway, this compound is a key intermediate. The conversion of N-acetylornithine to N-acetylcitrulline by N-acetylornithine carbamoyltransferase is a crucial step in this pathway .

Pharmacokinetics

It is known that the compound is involved in the urea cycle and nitric oxide formation . The bioavailability of this compound is likely influenced by factors such as absorption, distribution, metabolism, and excretion, but specific details are currently unavailable .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the alternative arginine biosynthesis pathway . By catalyzing the conversion of N-acetylornithine to N-acetylcitrulline, this compound contributes to the production of arginine, a critical amino acid for many biological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat stress in poultry has been shown to affect the metabolism of amino acids like citrulline . .

Biochemical Analysis

Biochemical Properties

N-Acetyl-L-citrulline is involved in several biochemical reactions. It is a substrate for the enzyme N-acetylornithine carbamoyltransferase, which catalyzes the conversion of N-acetylornithine to N-acetylcitrulline in an alternative arginine biosynthesis pathway . This interaction is crucial for maintaining the balance of nitrogen in the body and for the synthesis of arginine, a precursor for nitric oxide production.

Cellular Effects

This compound influences various cellular processes. It has been shown to modulate nitric oxide synthesis, which is essential for vasodilation and blood flow regulation . Additionally, this compound can impact cell signaling pathways and gene expression related to oxidative stress and inflammation. This compound’s ability to enhance nitric oxide production also suggests potential benefits for cardiovascular health and exercise performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor for arginine, which is then converted to nitric oxide by nitric oxide synthase . This process involves the binding of this compound to specific enzymes and proteins, facilitating the production of nitric oxide, a critical signaling molecule in various physiological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and can maintain its activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses can enhance nitric oxide production and improve antioxidant status . Excessive dosages may lead to adverse effects, such as oxidative stress and cellular damage . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and arginine biosynthesis . It interacts with enzymes such as argininosuccinate synthase and argininosuccinate lyase, which are essential for converting citrulline to arginine . These interactions help regulate nitrogen balance and support the production of nitric oxide .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . For instance, the large neutral amino acid transporter 1 (LAT1) plays a significant role in mediating the uptake of this compound across the blood-brain barrier . This transport mechanism ensures the compound’s availability in various tissues, where it can exert its physiological effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is primarily found in the cytoplasm, where it participates in the urea cycle and nitric oxide production . The precise localization within specific cellular compartments can affect its activity and function, highlighting the importance of understanding its intracellular dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-Citrulline can be synthesized through the acetylation of L-citrulline. The process involves the reaction of L-citrulline with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic and fermentative methods. Corynebacterium glutamicum, a bacterium commonly used in amino acid production, can be genetically engineered to overproduce L-citrulline, which is then acetylated to form this compound. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-Citrulline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the amino acid structure .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of L-citrulline, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

N-Acetyl-L-Citrulline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-L-Citrulline is unique due to its acetyl group, which enhances its stability and bioavailability compared to L-citrulline. This modification allows for more efficient absorption and utilization in the body, making it a valuable compound for therapeutic and industrial applications .

Properties

IUPAC Name

(2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQMIOYQXNRROC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349676
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33965-42-3
Record name α-N-Acetylcitrulline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33965-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ACETYL-L-CITRULLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-Acetyl-L-citrulline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of the enzyme interacting with N-Acetyl-L-citrulline?

A2: Researchers have successfully purified and crystallized a novel this compound deacetylase from Xanthomonas campestris that specifically acts on this compound []. This enzyme was crystallized, and the crystals diffracted to a resolution of 1.75 Å, belonging to the monoclinic space group C2. While attempts to solve the structure using molecular replacement with homologous models were unsuccessful initially, researchers utilized selenomethionine substitution and MAD phasing to determine the enzyme's structure [].

Q2: Are there any known inhibitors for the enzymes involved in this compound metabolism?

A3: Yes, research has led to the development of Nα-acetyl-N δ-phosphonoacetyl-l-ornithine, a potent inhibitor specifically targeting the novel acetylornithine transcarbamylase enzyme []. This inhibitor exhibits a midpoint of inhibition around 22 nM, making it a promising starting point for designing even more specific inhibitors targeting this new family of transcarbamylases []. This discovery opens up possibilities for developing novel antibacterial agents.

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